2-(2-phenyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to a propanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of Phenyl Group: The phenyl group can be introduced via a substitution reaction, where an appropriate phenyl halide reacts with the imidazole ring in the presence of a base.
Attachment of Propanoic Acid: The propanoic acid moiety can be attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with propanoyl chloride or propanoic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of imidazole derivatives in biological processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid is similar to other imidazole derivatives, such as imidazole itself, benzimidazole, and substituted imidazoles. its uniqueness lies in the presence of the phenyl group and the propanoic acid moiety, which can impart different chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Imidazole
Benzimidazole
Substituted imidazoles (e.g., 1-methylimidazole, 2-methylimidazole)
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Properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIZZBJPBAXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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